Ethyl isopropyl ether

Catalog No.
S1895054
CAS No.
625-54-7
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isopropyl ether

CAS Number

625-54-7

Product Name

Ethyl isopropyl ether

IUPAC Name

2-ethoxypropane

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3

InChI Key

XSJVWZAETSBXKU-UHFFFAOYSA-N

SMILES

CCOC(C)C

Solubility

0.28 M

Canonical SMILES

CCOC(C)C

Solvent

One of the primary applications of ethyl isopropyl ether is as a solvent. Its key advantage lies in its ability to dissolve a wide range of nonpolar and slightly polar compounds. This makes it useful in various research areas, including:

  • Organic chemistry: Ethyl isopropyl ether is a suitable solvent for recrystallization and purification of organic compounds. Its solubility profile allows it to dissolve many organic molecules while leaving impurities behind [].
  • Polymer research: It can be used to dissolve certain polymers, making it valuable for studying their properties in solution [].
  • Natural product chemistry: Researchers use ethyl isopropyl ether to extract and isolate natural products from plant and animal sources.

Extraction Processes

Ethyl isopropyl ether's good solvating properties and relatively low boiling point (around 69°C) make it suitable for extraction processes in research. It can be used in techniques like:

  • Liquid-liquid extraction: This technique separates components of a mixture based on their differing solubility in two immiscible liquids. Ethyl isopropyl ether can be the organic phase for extracting desired compounds from an aqueous solution [].
  • Solid-phase extraction: In this method, the compound of interest is adsorbed onto a solid support and then eluted with a suitable solvent like ethyl isopropyl ether [].

Other Research Applications

Beyond its role as a solvent and extraction medium, ethyl isopropyl ether finds use in other specific research areas:

  • Chemical reactions: It can act as a reaction medium for certain organic reactions, particularly those involving alkylating agents [].
  • Spectroscopy: Due to its minimal interference in the infrared and nuclear magnetic resonance (NMR) spectroscopy regions, ethyl isopropyl ether can be used as a solvent for these analytical techniques [].

Ethyl isopropyl ether, also known as ethyl isopropyl ether or isopropyl ethyl ether, is an organic compound classified as an ether. Its chemical structure consists of an ethyl group (C₂H₅) and an isopropyl group ((CH₃)₂CHO−) linked by an oxygen atom, represented by the formula C₅H₁₂O. This compound appears as a colorless liquid with a characteristic odor and is known for its low boiling point and volatility.

Ethyl isopropyl ether is a highly flammable liquid with a low flash point. It can form explosive peroxides upon prolonged storage or exposure to light and air. It is also considered a moderate inhalation hazard and can cause irritation to the eyes and skin. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Citation:

  • (Tokyo Chemical Industry Co., Ltd). (accessed May 5, 2024)

Ethyl isopropyl ether primarily undergoes cleavage reactions in the presence of strong acids, such as hydrogen iodide (HI) or hydrobromic acid (HBr). The cleavage mechanism typically follows these steps:

  • Protonation of Ether Oxygen: The ether oxygen is protonated by the acid, forming an oxonium ion.
  • Nucleophilic Attack: A halide ion (I⁻ or Br⁻) attacks the less sterically hindered alkyl group, leading to the formation of an alcohol and an alkyl halide.

For instance, when ethyl isopropyl ether reacts with concentrated hydrogen iodide, it produces ethyl iodide and isopropyl alcohol:

C5H12O+HIC2H5I+ CH3)2CHOH\text{C}_5\text{H}_{12}\text{O}+\text{HI}\rightarrow \text{C}_2\text{H}_5\text{I}+\text{ CH}_3)_2\text{CHOH}

This reaction occurs via an SN2S_N2 mechanism due to the presence of a secondary alkyl group .

Ethyl isopropyl ether can be synthesized through several methods:

  • Dehydration of Alcohols: Reacting ethanol with isopropanol in the presence of an acid catalyst can yield ethyl isopropyl ether.
  • Williamson Ether Synthesis: This method involves the reaction of sodium ethoxide with 2-bromopropane:
    NaOC2H5+C3H7BrC5H12O+NaBr\text{NaOC}_2\text{H}_5+\text{C}_3\text{H}_7\text{Br}\rightarrow \text{C}_5\text{H}_{12}\text{O}+\text{NaBr}

Ethyl isopropyl ether shares structural similarities with other ethers. Here are some comparable compounds:

CompoundStructureUnique Features
Diethyl EtherC₂H₅–O–C₂H₅More symmetrical, commonly used as a solvent.
Ethylene Glycol Dimethyl EtherC₂H₄(OH)–O–C₂H₆Used in antifreeze; has hydroxymethyl groups.
Methyl Isobutyl EtherC₄H₉–O–CH₃Higher boiling point; used as a solvent in paints.

Uniqueness: Ethyl isopropyl ether's unique combination of ethyl and isopropyl groups allows for specific reactivity patterns that differ from more symmetrical ethers like diethyl ether.

XLogP3

0.9

Boiling Point

54.1 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

625-54-7

Wikipedia

2-ethoxypropane

General Manufacturing Information

Propane, 2-ethoxy-: INACTIVE

Dates

Modify: 2023-08-16

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